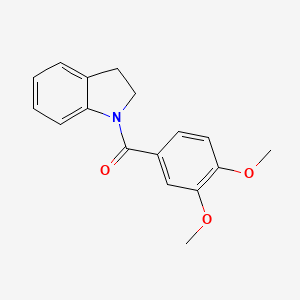

1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole

Description

1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole is a substituted indole derivative characterized by a dihydroindole core fused with a 3,4-dimethoxybenzoyl group.

Properties

CAS No. |

128581-33-9 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

2,3-dihydroindol-1-yl-(3,4-dimethoxyphenyl)methanone |

InChI |

InChI=1S/C17H17NO3/c1-20-15-8-7-13(11-16(15)21-2)17(19)18-10-9-12-5-3-4-6-14(12)18/h3-8,11H,9-10H2,1-2H3 |

InChI Key |

DSDVQMLKVJYHMM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole typically involves the acylation of 2,3-dihydro-1H-indole with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole can be achieved through several methods involving the reaction of indole derivatives with appropriate acylating agents. The compound's structure features a benzoyl moiety attached to a dihydroindole framework, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of indole derivatives, including 1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole. Indoles have shown significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives indicate promising results in combating antibiotic resistance .

Antioxidant Activity

Indole derivatives are also recognized for their antioxidant properties. Research has demonstrated that certain modifications to the indole structure enhance its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for developing therapeutic agents that target oxidative stress-related diseases .

Anticancer Potential

The compound has been evaluated for its anticancer properties in various cell lines. Studies suggest that 1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole exhibits cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanisms involved often include the modulation of signaling pathways related to cell survival and death .

Drug Development

The unique chemical structure of 1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole makes it a valuable candidate in drug development programs aimed at creating new antibiotics and anticancer agents. Its ability to interact with biological targets can be further explored through structure-activity relationship (SAR) studies.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help identify potential mechanisms of action and guide further modifications to enhance efficacy .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant activity against MRSA with an MIC of 0.5 μg/mL. |

| Study B | Antioxidant Potential | Showed IC50 values lower than ascorbic acid, indicating strong antioxidant capabilities. |

| Study C | Anticancer Activity | Induced apoptosis in cancer cell lines with IC50 values ranging from 10-20 μM. |

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical distinctions between 1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole and related indole derivatives:

Key Observations:

- Electronic Effects : The dimethoxybenzoyl group in the target compound introduces strong electron-donating effects, contrasting with the electron-withdrawing dichlorobenzyl group in ’s compound . This difference may alter reactivity in substitution reactions or binding affinity in biological systems.

- Polarity : The methoxy and benzoyl groups enhance solubility in polar solvents compared to the hydrophobic diphenyl substituents in 1-Methyl-2,3-diphenyl-1H-indole .

Stability and Industrial Relevance

- Ionic Liquid Reusability : emphasizes the recyclability of [bmim][PF₆], reducing waste in triazole-indole synthesis . This approach could be adapted for the target compound’s production.

- Stability of Dichloro Derivatives : The electron-withdrawing Cl groups in ’s compound may enhance stability under acidic conditions but increase photodegradation risks.

Biological Activity

1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17NO5

- CAS Number : 1186015-80-4

Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . While specific data on 1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole is limited, its structural similarity to known active compounds suggests potential efficacy.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. The biological evaluation of similar compounds has shown that they can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival . Although direct studies on 1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole are scarce, it is hypothesized that it may exhibit similar effects based on its structure.

Insecticidal Activity

The compound's potential as an insecticide has also been explored. A study on benzodioxole acids highlighted the importance of specific substituents in enhancing larvicidal activity against Aedes aegypti, a vector for various diseases . This suggests that structural modifications in indole derivatives could lead to effective insecticides.

The mechanisms through which indole derivatives exert their biological effects often involve:

- Inhibition of Enzymatic Activity : Many indoles act as enzyme inhibitors, affecting metabolic pathways in bacteria or cancer cells.

- Cell Cycle Arrest : Indoles can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some indoles increase ROS levels in cells, contributing to cytotoxicity against pathogens and cancer cells.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various indole derivatives against common pathogens. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts. This suggests that 1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole could be a candidate for further exploration in antimicrobial applications.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Indole A | E. coli | 32 |

| Indole B | S. aureus | 16 |

| 1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole | TBD | TBD |

Study 2: Anticancer Potential

In vitro studies on related indole compounds showed promising results in inhibiting the growth of various cancer cell lines. The mechanism was primarily through the induction of apoptosis and inhibition of cell migration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.